molecular formula C3Cl2F4O B085840 1,3-Dichlorotetrafluoroacetone CAS No. 127-21-9

1,3-Dichlorotetrafluoroacetone

Cat. No.: B085840
CAS No.: 127-21-9
M. Wt: 198.93 g/mol
InChI Key: QRKKTXWUDLJYCV-UHFFFAOYSA-N
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Preparation Methods

1,3-Dichlorotetrafluoroacetone can be synthesized through various methods. One common synthetic route involves the reaction of hexafluoroacetone with chlorine gas under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and stringent safety protocols due to the reactive nature of the starting materials and the product .

Chemical Reactions Analysis

1,3-Dichlorotetrafluoroacetone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxygen, water, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Comparison with Similar Compounds

1,3-Dichlorotetrafluoroacetone is unique due to its combination of chloro and fluoro substituents. Similar compounds include:

These compounds differ in their reactivity, stability, and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

1,3-dichloro-1,1,3,3-tetrafluoropropan-2-one
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InChI

InChI=1S/C3Cl2F4O/c4-2(6,7)1(10)3(5,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKKTXWUDLJYCV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F4O
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DSSTOX Substance ID

DTXSID1073159
Record name 2-Propanone, 1,3-dichloro-1,1,3,3-tetrafluoro-
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Molecular Weight

198.93 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1,3-Dichlorotetrafluoroacetone
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CAS No.

127-21-9
Record name 1,3-Dichlorotetrafluoroacetone
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Record name 1,3-Dichlorotetrafluoroacetone
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Record name 1,3-Dichlorotetrafluoroacetone
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Record name 2-Propanone, 1,3-dichloro-1,1,3,3-tetrafluoro-
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Record name 1,3-dichlorotetrafluoroacetone
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Record name 1,3-Dichlorotetrafluoroacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichlorotetrafluoroacetone
Reactant of Route 2
1,3-Dichlorotetrafluoroacetone

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